
5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline with suitable amines in the presence of a base like triethylamine and a solvent such as xylene can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reaction monitoring can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial to minimize by-products and ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a probe to study biological pathways and interactions, particularly those involving benzodiazepine receptors.
Medicine: The compound has potential therapeutic applications, including its use as an anxiolytic, sedative, and anticonvulsant agent.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets, such as benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound modulates the activity of neurotransmitters, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of gamma-aminobutyric acid (GABA) activity, which results in the inhibition of neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate: This compound shares a similar triazolobenzodiazepine core but differs in its substituents and functional groups.
1,2,4-Triazolo[4,3-a]quinoxaline: Another related compound with a triazole ring fused to a quinoxaline core, exhibiting different biological activities.
Uniqueness
8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups enhances its binding affinity to benzodiazepine receptors, making it a valuable compound for therapeutic applications.
Properties
CAS No. |
54028-90-9 |
|---|---|
Molecular Formula |
C18H17ClN4O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
8-chloro-1-(4-methoxyphenyl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C18H17ClN4O/c1-11-10-20-15-9-13(19)5-8-16(15)23-17(11)21-22-18(23)12-3-6-14(24-2)7-4-12/h3-9,11,20H,10H2,1-2H3 |
InChI Key |
GDOAGQCHSLNEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



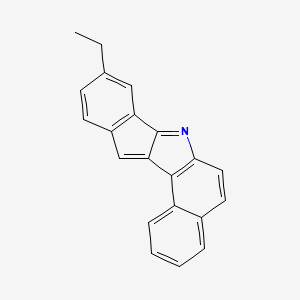
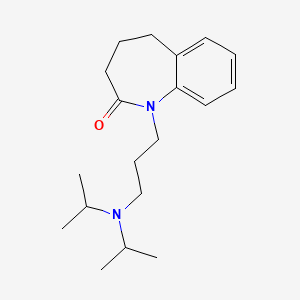
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
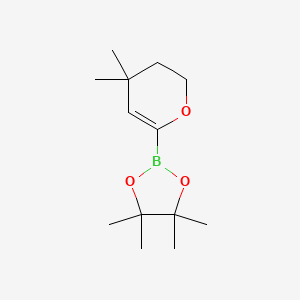
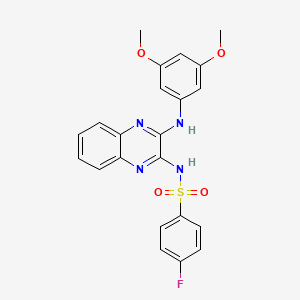
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
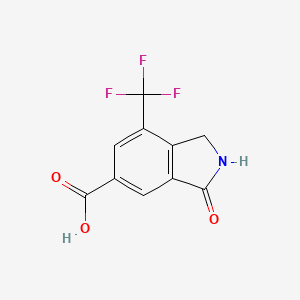

![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
